molecular formula C19H23FN2 B5708241 1-(3-fluorobenzyl)-4-(4-methylbenzyl)piperazine

1-(3-fluorobenzyl)-4-(4-methylbenzyl)piperazine

Cat. No.: B5708241
M. Wt: 298.4 g/mol
InChI Key: CDPSJODEEANFNM-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-4-(4-methylbenzyl)piperazine is an organic compound that belongs to the piperazine family. Piperazines are a class of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound features two benzyl groups substituted at the nitrogen atoms of the piperazine ring, with one benzyl group containing a fluorine atom and the other containing a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorobenzyl)-4-(4-methylbenzyl)piperazine typically involves the reaction of 1-(3-fluorobenzyl)piperazine with 4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity. The final product is typically purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorobenzyl)-4-(4-methylbenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

    Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced forms of the compound with hydrogenated bonds.

    Substitution: Nitrated, sulfonated, or halogenated derivatives.

Scientific Research Applications

1-(3-fluorobenzyl)-4-(4-methylbenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, particularly in the context of receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-4-(4-methylbenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine and methyl groups on the benzyl rings can influence the compound’s binding affinity and selectivity towards these targets. The piperazine ring can act as a scaffold, allowing the compound to adopt conformations that facilitate binding to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-4-(4-methylbenzyl)piperazine: Lacks the fluorine atom, which may affect its binding properties and reactivity.

    1-(3-chlorobenzyl)-4-(4-methylbenzyl)piperazine: Contains a chlorine atom instead of fluorine, which can alter its chemical and biological properties.

    1-(3-fluorobenzyl)-4-benzylpiperazine: Lacks the methyl group, which can influence its overall activity and selectivity.

Uniqueness

1-(3-fluorobenzyl)-4-(4-methylbenzyl)piperazine is unique due to the presence of both fluorine and methyl groups on the benzyl rings. These substituents can significantly impact the compound’s chemical reactivity, binding affinity, and selectivity towards molecular targets, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2/c1-16-5-7-17(8-6-16)14-21-9-11-22(12-10-21)15-18-3-2-4-19(20)13-18/h2-8,13H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPSJODEEANFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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